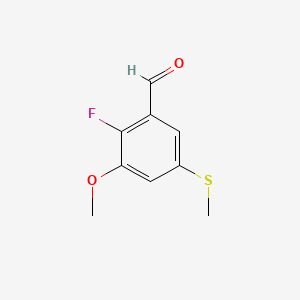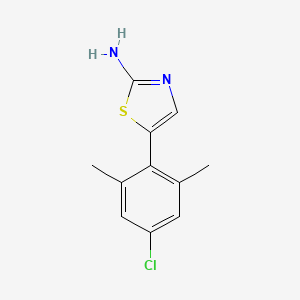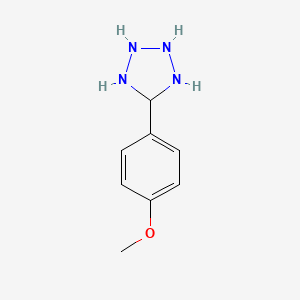![molecular formula C14H25NO9 B14759166 N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups and an acetamide functional group. This compound is part of a broader class of molecules known for their significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups, followed by the formation of glycosidic bonds. The final steps involve deprotection and acylation to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products
Mécanisme D'action
The mechanism of action of N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by mimicking their natural substrates, leading to reduced enzyme activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxan-3-yl]acetamide: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose: Contains similar glycosidic bonds but with different functional groups.
Uniqueness
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and acetamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H25NO9 |
|---|---|
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO9/c1-6(18)15-10-12(21)11(20)8(4-16)23-14(10)24-13-7(19)2-3-22-9(13)5-17/h7-14,16-17,19-21H,2-5H2,1H3,(H,15,18) |
Clé InChI |
WTFXJDHEKHJUBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(CCOC2CO)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


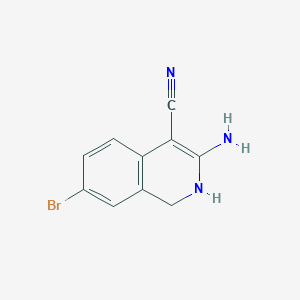
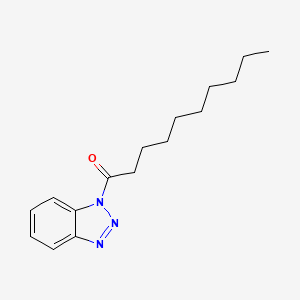
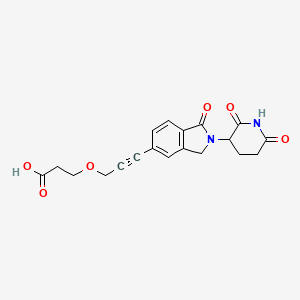
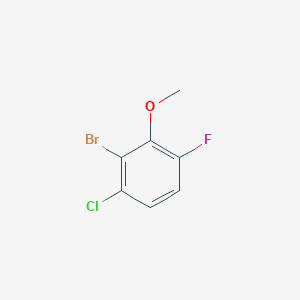
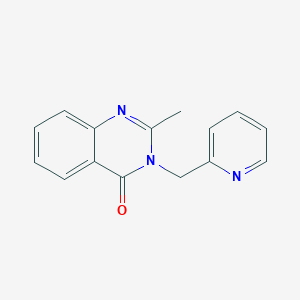
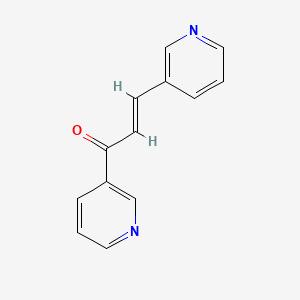
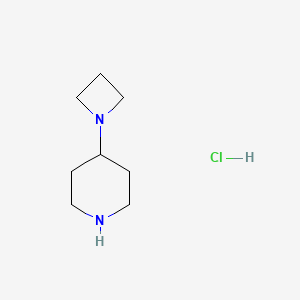
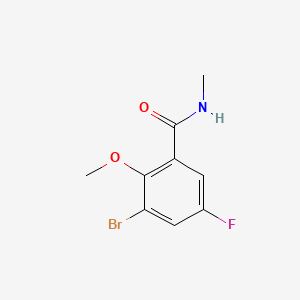
![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)
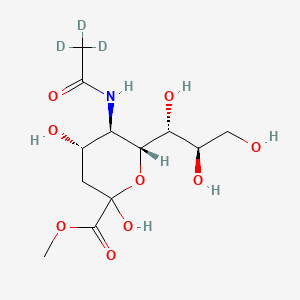
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
